1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: Shares the trifluoromethyl and fluoro groups but lacks the iodine and diazinane structure.
5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione: Similar in structure but contains a methoxy group instead of iodine.
Uniqueness
1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of iodine and the diazinane ring structure distinguish it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H11F4IN2O2 |
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Molecular Weight |
430.14 g/mol |
IUPAC Name |
1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H11F4IN2O2/c1-6-10(18)11(21)19-12(22)20(6)5-7-8(13(15,16)17)3-2-4-9(7)14/h2-4,6,10H,5H2,1H3,(H,19,21,22) |
InChI Key |
WJZVXTLLRYBNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)I |
Origin of Product |
United States |
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